molecular formula C4H6O2<br>CH3COCOCH3<br>C4H6O2 B143835 2,3-Butanedione CAS No. 431-03-8

2,3-Butanedione

Cat. No.: B143835
CAS No.: 431-03-8
M. Wt: 86.09 g/mol
InChI Key: QSJXEFYPDANLFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Butanedione (CAS 625-34-3), also known as diacetyl, is an α-diketone with the molecular formula C₄H₆O₂ and a molecular weight of 86.09 g/mol . It is a volatile, yellowish-green liquid with a boiling point of 88°C and a melting point of -2.4°C . Its distinct buttery or creamy aroma makes it a key flavoring agent in dairy products, such as yogurt and fermented milk . Beyond food applications, this compound exhibits potent antifungal properties, effectively inhibiting pathogens like Fusarium verticillioides and reducing rot in fruits such as wolfberries and grapes at concentrations as low as 20 µL/L . In medical contexts, it is a degradation product of riboflavin under UVA irradiation, contributing to corneal cross-linking therapies for keratoconus . However, its use is regulated due to respiratory toxicity risks, with NIOSH recommending an exposure limit of 5 ppb over an 8-hour workday .

Preparation Methods

Synthetic Routes and Reaction Conditions

Biacetyl can be synthesized through the dehydrogenation of 2,3-butanediol. This process involves the removal of hydrogen atoms from 2,3-butanediol, resulting in the formation of biacetyl .

Industrial Production Methods

In industrial settings, biacetyl is produced by the fermentation of glucose. During this process, glucose is converted into biacetyl through a series of enzymatic reactions. This method is commonly used in the food industry to produce biacetyl for use as a flavoring agent .

Chemical Reactions Analysis

Types of Reactions

Biacetyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Food Industry

Flavoring Agent:
2,3-Butanedione is primarily recognized for its role as a flavoring agent in the food industry, particularly in butter and popcorn flavorings. It imparts a buttery aroma and taste, contributing to the sensory profile of numerous products.

Case Study:
A study highlighted the systemic uptake of this compound in rats and its binding to hemoglobin and albumin, indicating potential biomarkers for exposure in humans. This aspect is crucial for understanding safety levels in food products containing this compound .

Application Description
Flavoring AgentUsed in artificial butter flavors and popcorn .
Safety MonitoringPotential biomarker for exposure assessment in food products .

Pharmaceutical Applications

Antimicrobial Properties:
Research has indicated that this compound possesses antimicrobial properties. It has been studied for its effectiveness against various pathogens, making it a candidate for use in pharmaceuticals.

Case Study:
In a study examining the microbial production of 2,3-butanediol (a related compound), it was noted that this compound could be produced using engineered microorganisms, which could enhance its availability for pharmaceutical applications .

Application Description
Antimicrobial AgentEffective against certain pathogens .
Biotechnological ProductionProduced via fermentation processes using engineered microorganisms .

Environmental Science

Photosensitizing Agent:
this compound has been explored as a photosensitizing agent in environmental studies. Its ability to facilitate photochemical reactions can be utilized to understand and mitigate environmental pollutants.

Case Study:
Research demonstrated that this compound sensitizes the rapid photodestruction of free amino acids and proteins under ultraviolet light. This property can be leveraged to develop techniques for degrading environmental contaminants .

Application Description
Photosensitizing AgentFacilitates photochemical reactions to degrade pollutants .
Environmental MonitoringUsed in studies assessing the impact of UV light on organic compounds .

Industrial Manufacturing

Chemical Intermediate:
In industrial manufacturing, this compound serves as an intermediate for synthesizing other chemicals. Its derivatives are used in producing polymers and other materials.

Case Study:
The synthesis of this compound dihydrazone has been studied for its application in creating new polymeric conductors. This indicates its potential role in advanced material science .

Application Description
Chemical IntermediateUsed in the synthesis of polymers and other chemicals .
Advanced Material SciencePotential applications in creating new conductive materials .

Agricultural Applications

Fungicide Potential:
Emerging research suggests that this compound may have fungicidal properties that can be exploited in agriculture.

Case Study:
A study indicated that certain concentrations of this compound could inhibit fungal growth on crops, suggesting its potential use as a natural fungicide .

Application Description
Natural FungicideInhibits fungal growth on crops .

Mechanism of Action

Biacetyl exerts its effects through its reactive carbonyl groups. These groups can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of different products. In biological systems, biacetyl can react with amino acids and proteins, leading to the formation of advanced glycation end-products (AGEs), which are associated with various diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

2,3-Butanedione belongs to the α-diketone family, characterized by two adjacent ketone groups. Key structural analogs include 2,3-pentanedione and 2,3-hexanedione , which feature longer alkyl chains (Table 1).

Table 1. Structural and Physical Properties of α-Diketones

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C)
This compound C₄H₆O₂ 86.09 88 -2.4
2,3-Pentanedione C₅H₈O₂ 100.12 108–110 -6
2,3-Hexanedione C₆H₁₀O₂ 114.14 130–132 -20

This compound exhibits higher electrophilic reactivity due to its compact structure, enabling rapid adduct formation with nucleophilic residues (e.g., arginine in enzymes) . In contrast, 2,3-pentanedione and 2,3-hexanedione show reduced reactivity, correlating with lower toxicity .

Toxicity Profiles

Respiratory Toxicity :

  • This compound: Linked to obliterative bronchiolitis ("popcorn lung") in occupational settings.
  • 2,3-Pentanedione : Used as a safer alternative but still induces airway epithelial damage in rodents, albeit at higher thresholds than this compound .

Acute Toxicity :

  • LD₅₀ (oral, rats) : this compound (1,580 mg/kg) > 2,3-pentanedione (>2,500 mg/kg) .
  • Hepatotoxicity: this compound induces apoptosis in liver cells (L02 line) at 0.5 mM via NF-κB activation . No comparable data exist for analogs.

Regulatory Status :

Compound NIOSH Exposure Limit (ppb) Key Risks
This compound 5 Bronchiolitis obliterans, hepatotoxicity
2,3-Pentanedione Not established Airway inflammation
2,3-Hexanedione Not established Low toxicity

This compound :

  • Food Industry : Imparts creamy flavors in fermented milk and yogurt; concentrations vary by microbial strain (e.g., Lactobacillus delbrueckii subsp. bulgaricus) .
  • Antifungal Agent : Reduces gray mold in grapes by 100% and blue rot in mandarins by 60% at 20 µL/L .
  • Medical Use : Generated during riboflavin-UVA corneal cross-linking, aiding keratoconus treatment .
  • Chemical Synthesis: Catalyzes enantioselective reactions, such as fluorination of piperidinols .

2,3-Pentanedione and 2,3-Hexanedione :

  • Primarily used as flavoring substitutes for this compound due to lower toxicity .
  • Limited industrial data; neither compound matches this compound’s antifungal or synthetic utility.

Metabolic Pathways and Production

  • Microbial Synthesis : this compound is produced via oxidative decarboxylation of α-acetolactate by Streptococcus spp. during lactose fermentation .
  • Chemical Production : Industrially synthesized via dehydrogenation of 2,3-butanediol or pyrolysis of citric acid .
  • Analog Production : 2,3-Pentanedione and 2,3-hexanedione are derived from longer-chain diols or ketones, but microbial routes are less characterized .

Biological Activity

2,3-Butanedione, also known as diacetyl, is a volatile organic compound with significant biological activity. It is primarily recognized for its role in various metabolic processes in microorganisms and its potential effects on human health. This article explores the biological activity of this compound, including its antimicrobial properties, interactions with cellular components, and implications for human health.

This compound is a simple diketone with the molecular formula C4_4H6_6O2_2. Its structure allows it to participate in various chemical reactions, particularly those involving nucleophilic attack by amines and thiols. This reactivity underlies much of its biological activity.

Antimicrobial Activity

High Concentrations: At concentrations greater than 1 mM, this compound exhibits broad-spectrum antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial species, including Pseudomonas aeruginosa and Escherichia coli . The mechanism of action is believed to involve disruption of cellular membranes and interference with metabolic processes.

Low Concentrations: Conversely, at lower concentrations (nM to μM), this compound may enhance microbial survival. For instance, exposure to low levels of this compound has been associated with increased antibiotic resistance and motility in E. coli, suggesting a complex role in microbial ecology .

Interaction with Biological Molecules

This compound's reactivity with amino acids, particularly arginine residues, has significant implications for cellular function. Research indicates that it can modify critical arginine residues in proteins, affecting mitochondrial function and permeability transition pore dynamics . Specifically, treatment with this compound has been shown to inhibit the opening of the mitochondrial permeability transition pore, thereby protecting cells from apoptosis under stress conditions.

Cystic Fibrosis Patients

A notable case study examined the role of this compound in cystic fibrosis (CF) patients. Elevated levels of this compound were detected in the breath gas of CF patients. The study found that high concentrations could lead to irreversible lung tissue damage while also influencing the microbial community within the lungs . The presence of this compound was linked to metabolic shifts in bacteria that could either exacerbate or mitigate disease severity.

Antioxidant Activity

Another significant aspect of this compound's biological activity is its potential antioxidant properties. In environments with low oxygen tension, such as those found in CF lungs, it may serve as an alternative electron acceptor for anaerobic respiration among microbial communities . This dual role highlights the complex interactions between this compound and both microbial metabolism and host health.

Summary of Research Findings

Study Findings
Jay (1982)Identified broad antimicrobial activity at high concentrations.
Kim et al. (2013)Demonstrated increased antibiotic resistance in E. coli at low concentrations.
Mathews et al. (2010)Showed reactivity with arginine residues affects mitochondrial function.
Hunter et al. (2012)Linked phenazine production to disease severity in CF patients.

Q & A

Q. How can 2,3-butanedione be reliably characterized using spectroscopic and chromatographic methods?

Basic Research Focus
To identify and quantify this compound, researchers should combine UV/Visible spectroscopy (λ~280 nm for carbonyl absorption) and gas chromatography (GC) with mass spectrometry (MS). The UV spectrum, available in NIST Standard Reference Database 69, provides characteristic absorption bands for diketones . For GC-MS, use non-polar columns (e.g., DB-5) to resolve this compound from volatile organic impurities, as outlined in pharmacopeial assays . Validate purity via hydroxylamine hydrochloride titration, where 1 mL of 0.5 N HCl corresponds to 43.05 mg of this compound .

Q. What experimental designs are optimal for assessing this compound’s inhalation toxicity in rodent models?

Advanced Research Focus
Inhalation studies should follow protocols from NTP/NIOSH carcinogenesis research:

  • Exposure : Administer 0–200 ppm vaporized this compound for 6 hours/day, 5 days/week, over 3–24 months .
  • Endpoints : Monitor survival rates (Table 3), hematological parameters (Table 4), and histopathology of respiratory epithelium .
  • Controls : Include sham-exposed cohorts and adjust for interspecies variability (e.g., Wistar Han rats vs. B6C3F1/N mice). Dose-response curves should account for metabolic differences, as 2,3-butanediol metabolites exhibit species-specific accumulation .

Q. How do contradictory data on this compound’s metabolic pathways inform mechanistic studies?

Advanced Research Focus
Conflicting reports on hepatic metabolism (e.g., acetaldehyde vs. acetoin pathways) necessitate kinetic assays using liver homogenates. Key steps:

Substrate Competition : Incubate this compound with NADH/NAD+ cofactors to identify dominant reductase/dehydrogenase activity .

Inhibitor Profiling : Use diacetyl reductase inhibitors (e.g., quercetin) to isolate competing enzymatic pathways.

Isotopic Labeling : Apply deuterated analogs (e.g., 2-butanone-d5) to track metabolic fates via LC-MS . Resolve discrepancies by correlating in vitro data with in vivo perfusion models .

Q. What methodological considerations are critical for quantifying this compound in complex matrices (e.g., biological fluids)?

Basic Research Focus
For biofluids, employ derivatization with 2,4-dinitrophenylhydrazine (DNPH) to stabilize the diketone, followed by HPLC-UV analysis:

  • Derivatization : React 500 µL of serum with 1 mM DNPH in acidic medium (pH 3) for 30 minutes.
  • Chromatography : Use a C18 column with acetonitrile/water (70:30) mobile phase; detect at 360 nm .
  • Validation : Ensure recovery rates >90% via spiked samples and cross-validate with GC-MS to exclude matrix interference .

Q. How does this compound monoxime (BDM) inhibit myosin ATPase, and what are its experimental limitations?

Advanced Research Focus
BDM acts as a non-competitive inhibitor by binding to the myosin head, blocking phosphate release during the ATPase cycle . Key applications and caveats:

  • Dose-Dependent Effects : Use 5–20 mM BDM in cardiac arrest models to reversibly inhibit contraction without irreversible sarcomere damage .
  • Off-Target Effects : BDM also chelates intracellular Ca²⁺ and alters DRK1 channel activity; include patch-clamp controls (e.g., cytoplasmic application in Xenopus oocytes) to isolate myosin-specific effects .
  • Metabolic Interference : Monitor protein dephosphorylation via Western blotting, as BDM non-specifically removes phosphate groups .

Q. How can researchers reconcile discrepancies in reported LC50 values for this compound across toxicity studies?

Advanced Research Focus
Variability in LC50 values (e.g., 200–400 ppm in rodents) stems from exposure duration and analytical methods. Mitigation strategies:

  • Standardized Protocols : Adopt OECD TG 403 guidelines for acute inhalation toxicity, ensuring consistent vapor generation and particle size distribution.
  • Interlab Validation : Share raw survival/weight data (Table 3 ) via open-access platforms to harmonize statistical models.
  • Meta-Analysis : Apply Cochran’s Q-test to assess heterogeneity across studies, adjusting for confounding factors like strain-specific glutathione depletion rates .

Q. What are the best practices for synthesizing and purifying this compound derivatives for structure-activity studies?

Basic Research Focus
For derivatives like this compound monooxime:

  • Synthesis : React this compound with hydroxylamine hydrochloride (1:1 molar ratio) in ethanol under reflux for 2 hours .
  • Purification : Recrystallize from ethyl acetate/hexane (1:3) and verify purity via melting point (56–58°C) and NMR (δ 2.2 ppm for methyl groups) .
  • Storage : Stabilize in amber vials at –20°C to prevent diketone polymerization .

Q. How should researchers design dose-response studies to evaluate this compound’s role in flavor chemistry?

Basic Research Focus
For flavor threshold analysis:

  • Sensory Panels : Train panelists using ASTM E679-19 for ascending concentration series (0.1–10 ppm in air).
  • GC-Olfactometry : Couple GC-MS with sniffing ports to isolate this compound’s buttery aroma (detection threshold: 0.02 ppm) .
  • Statistical Analysis : Calculate dose-response curves using probit models (EC50 ~0.5 ppm) .

Properties

IUPAC Name

butane-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2/c1-3(5)4(2)6/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJXEFYPDANLFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2, Array
Record name DIACETYL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/513
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,3-BUTANEDIONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1168
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name diacetyl
Source Wikipedia
URL https://en.wikipedia.org/wiki/Diacetyl
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6021583
Record name 2,3-Butanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6021583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Diacetyl appears as a clear colorless liquid with a strong chlorine-like odor. Flash point 80 °F. Less dense than water. Vapors heavier than air., Clear liquid with a chlorine-like odor; [CAMEO], Liquid, GREEN-TO-YELLOW LIQUID., yellow to yellow-green liquid with a powerful, buttery odour in very dilute solution, Colorless liquid with a strong chlorine-like odor.
Record name DIACETYL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/513
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Diacetyl
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1853
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Diacetyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003407
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2,3-BUTANEDIONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1168
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Diacetyl
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/330/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name DIACETYL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/802
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Boiling Point

190 °F at 760 mmHg (NTP, 1992), 87.5 °C, 87.00 to 88.00 °C. @ 760.00 mm Hg, 88 °C, 190 °F
Record name DIACETYL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/513
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIACETYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/297
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Diacetyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003407
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2,3-BUTANEDIONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1168
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DIACETYL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/802
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Flash Point

80 °F (NTP, 1992), 7 °C (45 °F) - closed cup, 80 °F (27 °C) (closed cup), 6 °C c.c., 80 °F
Record name DIACETYL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/513
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIACETYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/297
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2,3-BUTANEDIONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1168
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DIACETYL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/802
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), In water, 200 g/L at 20 °C, Soluble in about 4 parts water, Readily soluble in all important organic solvents, Miscible with ether, For more Solubility (Complete) data for DIACETYL (8 total), please visit the HSDB record page., 200 mg/mL at 15 °C, Solubility in water, g/100ml at 25 °C: 20, soluble in glycerol and water; miscible with alcohol, propylene glycol, and most fixed oils
Record name DIACETYL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/513
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIACETYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/297
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Diacetyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003407
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2,3-BUTANEDIONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1168
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Diacetyl
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/330/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.99 at 59 °F (NTP, 1992) - Less dense than water; will float, 0.990 at 15 °C/15 °C, Relative density (water = 1): 1.1, 0.975-0.990, 0.99 at 59 °F
Record name DIACETYL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/513
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIACETYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/297
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2,3-BUTANEDIONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1168
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Diacetyl
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/330/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name DIACETYL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/802
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Density

3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.00 (Air = 1), Relative vapor density (air = 1): 3, 3
Record name DIACETYL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/513
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIACETYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/297
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2,3-BUTANEDIONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1168
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DIACETYL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/802
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

56.8 [mmHg], 56.8 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 7.6
Record name Diacetyl
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1853
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DIACETYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/297
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2,3-BUTANEDIONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1168
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

Greenish-yellow liquid, Yellow liquid

CAS No.

431-03-8
Record name DIACETYL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/513
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Butanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=431-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diacetyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000431038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-butanedione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8750
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Butanedione
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3-Butanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6021583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanedione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.428
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIACETYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K324J5K4HM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIACETYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/297
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Diacetyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003407
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2,3-BUTANEDIONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1168
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DIACETYL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/802
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

27.7 °F (NTP, 1992), -1.2 °C, -2.4 °C, 27.7 °F
Record name DIACETYL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/513
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIACETYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/297
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Diacetyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003407
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2,3-BUTANEDIONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1168
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DIACETYL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/802
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Synthesis routes and methods I

Procedure details

To a solution of 1,2,4-trifluorobenzene (29, 49.00 g, 371 mmol) and diisopropylamine (4.23 mL, 29.7 mmol) in THF (750 mL) at −70° C. was slowly added 2.5 M of n-BuLi (156.0 ml, 390 mmol) to maintain temperature between −45 to −40° C. The batch was agitated for 30 min. To another flask, a solution of 2,3-butadione (37.7 mL, 427 mmol) in THF (150 mL) was prepared and cooled to −70° C. The previously prepared lithium trifluorobenzene solution was transferred to the second flask between −70 to −45° C. The reaction was agitated for 1 hour at −55 to −45 and then quenched by adding AcOH (25.7 mL, 445 mmol) and then water (150 mL). After warmed to room temperature, the aqueous layer was separated. The aqueous solution was extracted with MTBE (200 mL×1) and the combined organic layers were washed with brine (100 mL×1). The organic layer was concentrated at 25-35° C. The residue was flashed with heptane (100 mL×1) and concentrated to dryness and give 30 (87.94 g, 90.2 wt %, 98% yield, and >99% HPLC purity) as an oil. 1H NMR (CDCl3, 400 MHz): δ 7.16 (m, 1H), 6.86 (m, 1H), 6.88 (s, 1H), 4.59 (s, 1H), 2.22 (s, 3H), 1.84 (dd, J=4.0, 2.8 Hz, 3H); 19F NMR (CDCl3, 376.6 MHz): δ −114.6 (dd, J=14.5, 1.4 Hz), −133.6 (d, J=19.9 Hz), −141.3 (dd, J=19.9, 14.5 Hz); 13C NMR (CDCl3, 100 MHz): δ 207.4, 156.4 (ddd, J=247, 6.2, 2.9 Hz), 149.4 (ddd, J=253, 15.0, 9.0 Hz), 147.5 (ddd, J=245, 14.4, 3.3 Hz), 119.4 (dd, J=17.3, 11.7 Hz), 117.0 (ddd, J=19.3, 11.1, 1.4 Hz), 116.6 (ddd, J=26.6, 6.5, 4.1 Hz), 77.9, 25.0 (dd, J=6.5, 4.9 Hz), 23.3.
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
49 g
Type
reactant
Reaction Step Two
Quantity
4.23 mL
Type
reactant
Reaction Step Three
Quantity
156 mL
Type
reactant
Reaction Step Four
Name
lithium trifluorobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
25.7 mL
Type
reactant
Reaction Step Six
Name
Quantity
750 mL
Type
reactant
Reaction Step Seven
Name
Quantity
150 mL
Type
solvent
Reaction Step Eight
Name
Yield
98%

Synthesis routes and methods II

Procedure details

An alternative method of preparing the preferred compound, 4-cyanomethyl-5-methyl-2-phenylimidazole (X), is from the precursor, 4,5-dimethyl-2-phenylimidazoline-4,5-diol (VII), preferably in the form of a mineral acid addition salt. The precursor (VII), which is described by O. Diels and K. Schleich, Ber. 49, 1711 (1916), may be obtained by the reaction of benzamidine with biacetyl in water. By heating (VII) in a strong non-oxidizing mineral acid, preferably dilute HCl, under reflux conditions (about 95° C) for about 1-2 hours, and then cooling the reaction mixture to about 0° C for maximal precipitation conditions, there is obtained 5(4)-methyl-2-phenylimidazole-4(5)-methanol (VIII), the hydroxy function of which is then transformed successively to the chloride (IX) and then to the nitrile (X), as previously described, to yield the desired 4-cyanomethyl-5-methyl-2-phenyl-imidazole. The foregoing reactions may be illustrated by the following schematic flow chart: ##STR3##
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4,5-dimethyl-2-phenylimidazoline-4,5-diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
( VII )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

10 g of toluene, 1 mmol of a zinc compound such as diethylzinc (Examples 1 to 6 and 9), phenylzinc hydride (Example 7) or zinc hydride (Example 8), and 1 mmol of one of the ligands of the secondary diimine type shown in Table 1 overleaf were added to a 100 ml three-necked flask. The mixture was stirred for 10 min at 20° C., following which 12 g (100 mmol) of acetophenone were added. 6.5 g (100 mmol) of PMHS were then added over a period of 10 minutes, and the solution was stirred continuously for 8 h at 20° C. The complete disappearance of the acetophenone was traced by chromatography. The reaction solution was slowly poured onto an aqueous 30% soda solution (0.15 mol of NaOH). The aqueous phase was decanted, the toluene was evaporated from the organic solution, and the alcohol produced was vacuum-distilled. The enantiomeric excess of the product was determined by chromatographic analysis in the gaseous phase on a chiral column of the Chirasil® type. The Schiff base diimine ligands were prepared by reacting 1 equivalent of commercially available (1R,2R)-(−)diaminocyclohexane with 2 equivalents of 1-naphthaldehyde (Example 1), heliotropin (Example 2), mesitylaldehyde (Example 3) and 2-formylpinane (Example 4) in accordance with Krasik and Alper's description, Tetrahedron, 1994, 50, 4347. The diimine ligands of Examples 5 to 8 were obtained by condensing 2 equivalents of (R)-α-naphthylethylamine (Example 5) or (R)-(α)-phenylethylamine with 1 equivalent of 2,3-butanedione in accordance with Dieck and Dietrich's description, Chem. Ber., 1984, 117, 694. The pyridinyl-imine ligand of Example 9 was prepared by condensing 2-pyridyl carboxaldehyde and (R)-α-phenylethylamine in accordance with Brunner, Reiter and Riepel's method, Chem. Ber., 1984, 117, 1130.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
mesitylaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,3-Butanedione
2,3-Butanedione
2,3-Butanedione
2,3-Butanedione
2,3-Butanedione
2,3-Butanedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.